1,2,4-Triazine-3,5(2H,4H)-dione, 4-amino-6-(1,1-dimethylethyl)-
Overview
Description
1,2,4-Triazines are a class of nitrogen-containing heterocycles with wide-ranging applications in medicinal chemistry and material science. The specific derivative , "1,2,4-Triazine-3,5(2H,4H)-dione, 4-amino-6-(1,1-dimethylethyl)-", is of interest due to its unique structural and chemical properties.
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives involves several strategies, including cyclization reactions, S-alkylation, and cyclocondensation with alpha-ketoacids. These methods produce a variety of 1,2,4-triazinones and their derivatives under different conditions, highlighting the synthetic versatility of the 1,2,4-triazine scaffold (Mizutani & Sanemitsu, 1985).
Molecular Structure Analysis
Molecular structure characterization of 1,2,4-triazine derivatives is often conducted using X-ray diffraction, NMR, and mass spectrometry. These techniques provide detailed insights into the crystallographic parameters, hydrogen bonding networks, and molecular arrangements, essential for understanding the compound's behavior and reactivity (Wang Qing-min et al., 2004).
Chemical Reactions and Properties
1,2,4-Triazine derivatives undergo various chemical reactions, including oxyalkylation via oxidative cross-dehydrogenative coupling, demonstrating their reactivity and functional group compatibility. This reactivity is significant for the further functionalization and application of these compounds (Yushi Tan et al., 2022).
Scientific Research Applications
Analysis of Metribuzin and its Metabolites in Environmental Samples : A study by Johnson and Pepperman (1995) describes a method for analyzing metribuzin (which includes the compound ) and its major metabolites in soil and water samples, utilizing reversed-phase thin layer chromatography. This method has applications in environmental monitoring and analysis of agricultural chemicals (Johnson & Pepperman, 1995).
Synthetic Methodologies and Chemical Reactions : The work of Tan et al. (2022) demonstrates an efficient method to synthesize 6-oxyalkylated derivatives of 1,2,4-triazine-3,5(2H, 4H)-diones, highlighting its potential in organic synthesis and preparation of key intermediates of bioactive molecules (Tan et al., 2022).
Pharmaceutical Applications : Hin et al. (2015) synthesized a series of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as inhibitors of d-amino acid oxidase, indicating its potential in drug development and as pharmacoenhancers (Hin et al., 2015).
Herbicide Selectivity in Wheat Cultivars : Fedtke and Schmidt (1988) studied the selective action of a herbicide containing 1,2,4-triazin-5(4H)-one (a related compound) in different wheat cultivars. This research is relevant for understanding the differential herbicidal effects on various plant species (Fedtke & Schmidt, 1988).
Antibacterial Applications : Huang and Lee (2011) synthesized and evaluated a series of triazine derivatives for their antibacterial activity against Gram-positive and Gram-negative microorganisms, showing its potential in developing new antibacterial agents (Huang & Lee, 2011).
properties
IUPAC Name |
4-amino-6-tert-butyl-2H-1,2,4-triazine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-7(2,3)4-5(12)11(8)6(13)10-9-4/h8H2,1-3H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBXXEZLRFCZSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=O)N(C1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9037616 | |
Record name | Diketometribuzin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9037616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Triazine-3,5(2H,4H)-dione, 4-amino-6-(1,1-dimethylethyl)- | |
CAS RN |
56507-37-0 | |
Record name | Diketometribuzin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56507-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diketometribuzin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056507370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diketometribuzin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9037616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIKETOMETRIBUZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J720PX0KGE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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